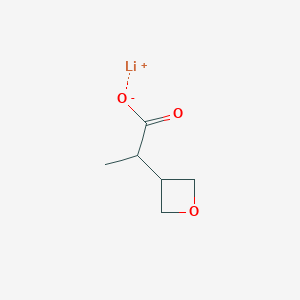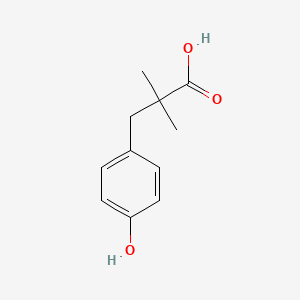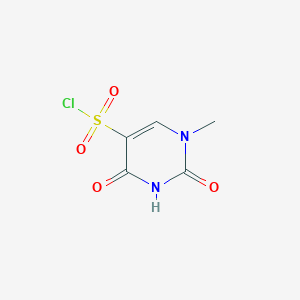
Lithium;2-(oxetan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium;2-(oxetan-3-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of lithium, which has been used for decades as a mood stabilizer in the treatment of bipolar disorder. The synthesis of this compound has been achieved through several methods, and its biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Lithium in Energy Storage and Batteries
Lithium's exceptional qualities as a cathode material in rechargeable batteries highlight its pivotal role in modern energy storage solutions. The increasing demand for lithium-ion batteries, driven by the push towards electrification and renewable energy storage, underscores lithium's strategic economic importance. The technological and chemical methodologies for extracting, separating, and recovering lithium from mineral and brine sources are critical for sustaining the growth of energy storage technologies (P. Choubey et al., 2016).
Nanotechnology and Material Science
The development of nanostructured materials for lithium-ion batteries (LIBs) represents a significant stride towards enhancing the performance of energy storage devices. Nanostructured anode materials, including carbon-based materials and metal oxides, exhibit improved properties such as high surface area and electrical conductivity. These advancements in nanotechnology are instrumental in addressing the energy and power demands of next-generation LIBs (Subrahmanyam Goriparti et al., 2014).
Environmental and Industrial Applications
Lithium's role extends to environmental and industrial applications, with its use in the production of glass, ceramics, and as a critical component in green energy technologies. The exploration of lithium extraction from salt-lake brines through precipitation approaches is significant for meeting the industrial demand for lithium resources. This process emphasizes the importance of sustainable and economically viable methods for lithium recovery, catering to the burgeoning needs of various industries (Ye Zhang et al., 2019).
properties
IUPAC Name |
lithium;2-(oxetan-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Li/c1-4(6(7)8)5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVXUWXUIEDEB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1COC1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)
![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)


![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)




![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)

